molecular formula C7H13NO2S B2370972 N-Cyclopropylcyclobutanesulfonamide CAS No. 1784425-09-7

N-Cyclopropylcyclobutanesulfonamide

Cat. No.: B2370972
CAS No.: 1784425-09-7
M. Wt: 175.25
InChI Key: PYIBOXOMFKDOBY-UHFFFAOYSA-N
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Description

N-Cyclopropylcyclobutanesulfonamide is a chemical compound with the molecular formula C7H13NO2S It is characterized by the presence of a cyclopropyl group attached to a cyclobutane ring, which is further connected to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylcyclobutanesulfonamide typically involves the reaction of cyclopropylamine with cyclobutanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylcyclobutanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group would yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving sulfonamides.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclopropylcyclobutanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl and cyclobutane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylsulfonamide: Similar in structure but lacks the cyclobutane ring.

    Cyclobutanesulfonamide: Similar in structure but lacks the cyclopropyl group.

    N-Cyclopropylsulfonamide: Contains the cyclopropyl group but lacks the cyclobutane ring.

Uniqueness

N-Cyclopropylcyclobutanesulfonamide is unique due to the presence of both cyclopropyl and cyclobutane rings, which confer distinct chemical and physical properties. This dual-ring structure can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-cyclopropylcyclobutanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10,7-2-1-3-7)8-6-4-5-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIBOXOMFKDOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784425-09-7
Record name N-cyclopropylcyclobutanesulfonamide
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